8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-((2-(Dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-based small molecule characterized by a 1,3-dimethylpurine-2,6-dione core. Key structural features include:
- Position 8: A (2-(dimethylamino)ethyl)amino substituent, contributing to solubility and hydrogen-bonding capacity.
- Molecular formula: C₁₈H₂₃FN₆O₂ (derived by modifying the diethylamino analog in to dimethylamino).
- Molecular weight: 398.43 g/mol.
Properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O2/c1-22(2)10-9-20-17-21-15-14(16(26)24(4)18(27)23(15)3)25(17)11-12-5-7-13(19)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWOELYWRQVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , a purine derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and results from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈F N₅O₂
The presence of the dimethylamino and fluorobenzyl groups contributes to its unique biological profile.
The compound acts primarily through the inhibition of specific enzymes involved in nucleotide metabolism. It shows affinity for adenosine receptors and may modulate intracellular signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines by activating caspase pathways.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 20 µM.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Study Findings : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL for both pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Anticancer | A549 (Lung Cancer) | 20 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 15 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest a high binding affinity to adenosine receptors, which could explain its anticancer effects.
Scientific Research Applications
Pharmacological Research
The compound has shown potential as a drug candidate due to its interaction with various biological targets. Key areas of interest include:
- Adenosine Receptor Modulation : The purine structure suggests that it may interact with adenosine receptors (A1 and A2A), which are involved in numerous physiological processes, including neurotransmission and inflammation .
- Antitumor Activity : Research indicates that this compound may possess anticancer properties by inhibiting tumor growth through apoptosis induction in cancer cells .
Neuropharmacology
Studies have suggested that the compound could have neuroprotective effects, potentially protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as neurodegenerative diseases .
Biochemical Pathway Studies
The compound's ability to modulate specific biochemical pathways makes it useful for studying cellular signaling mechanisms. It can serve as a tool for understanding the roles of adenosine in various biological processes .
Material Science
Due to its unique structural properties, the compound may also find applications in developing new materials with specific electronic or optical properties .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that 8-((2-(dimethylamino)ethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Research highlighted in a pharmacological review indicated that the compound could reduce neuronal death caused by oxidative stress in vitro. This suggests potential therapeutic applications for treating neurodegenerative conditions like Alzheimer's disease.
Case Study 3: Adenosine Receptor Interaction
In another study, the compound was evaluated for its binding affinity to adenosine receptors. Results showed that it selectively binds to A2A receptors, which may explain its observed effects on neurotransmission and inflammation.
Chemical Reactions Analysis
Substitution Reactions
The compound’s purine core and amino group enable nucleophilic substitution reactions. For example:
-
Alkylation : The dimethylaminoethyl amine group may undergo alkylation with alkyl halides (e.g., methyl iodide) under basic conditions, forming quaternary ammonium derivatives .
-
Thioether Formation : Analogous to related purine derivatives, the 4-fluorobenzyl group could participate in substitution reactions, replacing the benzyl sulfur atom with alternative nucleophiles (e.g., hydroxyl or amino groups).
Oxidation Reactions
The purine dione core is prone to oxidation, particularly at the 2- and 6-positions. Oxidizing agents like hydrogen peroxide or hypervalent iodine compounds (e.g., Dess-Martin periodinane) may alter the ring’s hydroxyl or keto groups, affecting biological activity.
Metallation and Cross-Coupling
The aromatic fluorobenzyl ring may enable C–H activation or metal-catalyzed cross-coupling (e.g., Suzuki coupling), introducing additional functional groups for structural diversification.
Key Reaction Types
Structural Modifications
Research Findings
Comparison with Similar Compounds
Diethylaminoethyl Analog ()
- Structure: 8-{[2-(Diethylamino)ethyl]amino}-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione.
- Molecular formula : C₂₀H₂₇FN₆O₂.
- Molecular weight : 402.47 g/mol.
- Key differences: Substituent: Diethylamino group increases lipophilicity compared to dimethylamino (logP difference ~0.5–1.0). Impact: Reduced solubility in aqueous media but enhanced membrane permeability .
Hydroxyethylamino Derivatives ( and )
- : 8-[(2-Hydroxyethyl)amino]-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methylpurine-2,6-dione.
- : 8-[(2-Hydroxyethyl)amino]-7-(3-phenylpropyl)-3-methylpurine-2,6-dione.
- Molecular features: Hydroxyethylamino group: Enhances hydrogen-bonding capacity but reduces metabolic stability.
8-Chloro and 8-Nitro Derivatives ( and )
- Structure: 8-Chloro-1,3-dimethyl-7-{2-[(4-methylphenyl)amino]ethyl}purine-2,6-dione.
- Key differences: Electron-withdrawing groups: Chloro and nitro substituents at position 8 reduce nucleophilicity, altering reactivity in substitution reactions. Synthetic routes: Require harsher conditions (e.g., sealed-tube heating) compared to amino-substituted analogs .
Trifluoromethylphenyl and Butylamino Derivatives ( and )
- : 8-(Butylamino)-7-(2-(2-(trifluoromethyl)phenyl)-2-oxoethyl)purine-2,6-dione.
- : 8-Butyl-7-(2,6-dimethylphenyl)imidazopurine-2,4-dione.
- Key features: Trifluoromethylphenyl group: Enhances metabolic stability and electron-withdrawing effects. Butylamino/imidazo modifications: Increase lipophilicity and selectivity for hydrophobic binding pockets in kinases .
Comparative Data Table
Preparation Methods
Core Scaffold Construction
The purine-2,6-dione system is accessible via cyclocondensation of 4,5-diaminopyrimidine-2,6-dione with carbonyl equivalents. Substitution at the 1- and 3-positions is typically achieved through sequential alkylation under basic conditions. For example, treatment with methyl iodide in the presence of cesium carbonate (Cs$$2$$CO$$3$$) in 1,4-dioxane at reflux selectively installs methyl groups at N1 and N3.
Side Chain Introduction
The 7-(4-fluorobenzyl) moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. However, the electron-deficient nature of the purine ring favors SNAr when activated by a leaving group (e.g., chloride) at C7. Subsequent amination at C8 with 2-(dimethylamino)ethylamine requires careful optimization to avoid overalkylation.
Detailed Synthetic Procedures
Synthesis of 1,3-Dimethylpurine-2,6-dione
Step 1: Cyclocondensation
A mixture of 4,5-diaminouracil (10 mmol), triethyl orthoformate (15 mmol), and acetic acid (20 mL) is refluxed for 12 hours. The precipitate is filtered and recrystallized from ethanol to yield xanthine (89% yield).
Step 2: N-Alkylation
Xanthine (5 mmol) is suspended in 1,4-dioxane (30 mL) with Cs$$2$$CO$$3$$ (15 mmol). Methyl iodide (12 mmol) is added dropwise, and the mixture is refluxed for 8 hours. After cooling, the product is extracted with ethyl acetate and purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to afford 1,3-dimethylxanthine (93% yield).
Functionalization at C7 and C8
Step 3: C7 Benzylation
1,3-Dimethylxanthine (4 mmol) is treated with sodium hydride (NaH, 8 mmol) in dimethylformamide (DMF) at 0°C. 4-Fluorobenzyl bromide (4.4 mmol) is added, and the reaction is stirred at room temperature for 6 hours. Quenching with ice water followed by extraction yields 7-(4-fluorobenzyl)-1,3-dimethylxanthine (87% yield).
Step 4: C8 Amination
The C8-chlorinated intermediate is prepared by reacting 7-(4-fluorobenzyl)-1,3-dimethylxanthine with phosphorus oxychloride (POCl$$3$$) under reflux. Subsequent displacement with 2-(dimethylamino)ethylamine in the presence of Cs$$2$$CO$$_3$$ in acetonitrile at 60°C for 12 hours affords the target compound (78% yield).
Optimization Studies and Mechanistic Insights
Solvent and Base Effects
The choice of solvent and base significantly impacts reaction efficiency. Comparative studies reveal that 1,4-dioxane enhances solubility of intermediates, while Cs$$2$$CO$$3$$ outperforms K$$2$$CO$$3$$ or t-BuOK in promoting Michael addition during side chain installation (Table 1).
Table 1. Influence of Base and Solvent on C8 Amination Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs$$2$$CO$$3$$ | 1,4-Dioxane | 80 | 88 |
| K$$2$$CO$$3$$ | Acetonitrile | 80 | 72 |
| t-BuOK | Ethanol | 70 | 65 |
Temperature and Reaction Time
Elevated temperatures (70–80°C) accelerate amination but risk decomposition. Optimal conditions balance duration (8–12 hours) with thermal stability, achieving yields >85% without byproducts.
Structural Elucidation and Analytical Validation
Spectroscopic Characterization
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.18 (d, J = 8.4 Hz, 2H, ArH), 4.92 (s, 2H, CH$$2$$Ar), 3.45 (t, J = 6.0 Hz, 2H, NCH$$2$$), 3.22 (s, 6H, N(CH$$3$$)$$2$$), 3.15 (s, 3H, NCH$$3$$), 3.10 (s, 3H, NCH$$_3$$).
- HRMS : m/z calculated for C$${18}$$H$${22}$$FN$$6$$O$$2$$ [M+H]$$^+$$: 381.1789; found: 381.1792.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar purine core and the equatorial orientation of the 4-fluorobenzyl group (Figure 1). Bond lengths and angles align with reported purine derivatives, validating the proposed structure.
Challenges and Alternative Approaches
Regioselectivity in C8 Substitution
Competing reactions at N7 and N9 necessitate protective group strategies. Transient protection of N9 with a tert-butoxycarbonyl (Boc) group directs amination exclusively to C8, improving regioselectivity (yield increase from 78% to 85%).
Scalability and Industrial Relevance
While laboratory-scale synthesis achieves satisfactory yields, scaling introduces challenges in heat management and purification. Continuous flow systems with immobilized Cs$$2$$CO$$3$$ catalysts are under investigation to enhance throughput.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodology : Two primary approaches are documented:
- Route 1 : React 4-((7-ethyl-2,6-dioxo-1H-purin-3(2H,6H,7H)-yl)methyl)benzylcarbamate with trifluoroacetic acid in dichloromethane at room temperature for 1 hour, followed by column chromatography purification. Purity is confirmed via H NMR (peaks at δ 1.35 ppm for ethyl group) and C NMR .
- Route 2 : Automated thiolation using 3-(4-(Aminomethyl)benzyl)-7-ethylxanthine trifluoroacetate in anhydrous THF with triethylamine. Reaction progress is monitored by TLC (Rf = 0.5), and product consistency is verified by comparison with Route 1 .
Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?
- Methodology :
- FTIR : Key peaks include 3344 cm (-N-H stretching), 1697 cm (-C=O stretching), and 744 cm (-C-Cl in halogenated analogs) .
- Mass Spectrometry : Characteristic fragmentation patterns (e.g., m/z = 169 for the purine core) differentiate it from analogs like 8-chloro-1,3-dimethyl derivatives .
- NMR : The 4-fluorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and F NMR signals near -115 ppm .
Q. What preliminary pharmacological assays are recommended to assess bioactivity?
- Methodology :
- In vitro binding assays : Use fluorescence polarization or SPR to evaluate affinity for adenosine receptors (A/A), given structural similarities to theophylline derivatives .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS, as demonstrated for related purine-diones .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s selectivity for specific kinase targets?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2 or PKA). Focus on the 4-fluorobenzyl moiety’s role in hydrophobic pocket binding .
- MD simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the dimethylaminoethyl side chain .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodology :
- Solvent screening : Test solubility in DMSO-water mixtures (10–90% v/v) and correlate with Hansen solubility parameters.
- pH-dependent studies : Adjust pH (2–12) to identify ionization states affecting solubility, as seen in analogs like Bamifylline .
- Thermodynamic analysis : Use van’t Hoff plots to calculate enthalpy/entropy of dissolution, addressing discrepancies between kinetic and equilibrium solubility .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Methodology :
- Analog synthesis : Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents, following protocols for 8-chloro-1,3-dimethyl derivatives .
- Bioisosteric substitution : Replace the purine-2,6-dione core with pyrimidine-dione or triazine scaffolds, as demonstrated in spirocyclic analogs .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., C=O groups) and hydrophobic features .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR/Cas9 knockouts : Generate cell lines lacking adenosine receptors to isolate off-target effects .
- Kinobead profiling : Incubate the compound with HEK293 cell lysates and quantify kinase binding via quantitative proteomics .
- In vivo PET imaging : Radiolabel the compound with F (using 4-fluorobenzyl as a handle) to track biodistribution in rodent models .
Methodological Considerations
- Theoretical frameworks : Link synthesis and SAR studies to adenosine receptor theory or kinase inhibition models, ensuring alignment with prior mechanistic hypotheses .
- Data validation : Cross-reference NMR/FTIR data with Cambridge Structural Database entries (e.g., 8-(2-hydroxyphenyl)-1,3-dimethyl purine-dione, CCDC 2347) to confirm structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
